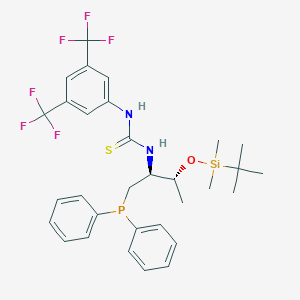
2-Chloro-3-(difluoromethyl)-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(difluoromethyl)-6-methoxypyridine is a heterocyclic organic compound that contains both chlorine and fluorine atoms. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of both chlorine and fluorine atoms into the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-(difluoromethyl)-6-methoxypyridine may involve large-scale vapor-phase reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of the difluoromethyl group allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidation states and functionalized compounds.
Applications De Recherche Scientifique
2-Chloro-3-(difluoromethyl)-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used to design new drugs with improved efficacy and reduced side effects.
Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides with enhanced activity and selectivity.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the molecule can enhance its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific biochemical pathways, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: This compound contains both fluorine and trifluoromethyl groups, making it structurally similar to 2-Chloro-3-(difluoromethyl)-6-methoxypyridine.
Uniqueness
This compound is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. The combination of these functional groups allows for unique reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H6ClF2NO |
|---|---|
Poids moléculaire |
193.58 g/mol |
Nom IUPAC |
2-chloro-3-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-3-2-4(7(9)10)6(8)11-5/h2-3,7H,1H3 |
Clé InChI |
ZMVRUTQAWJDFPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


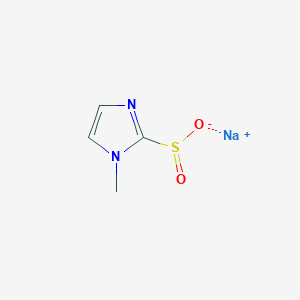
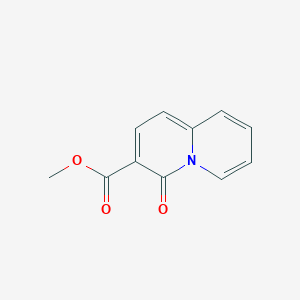
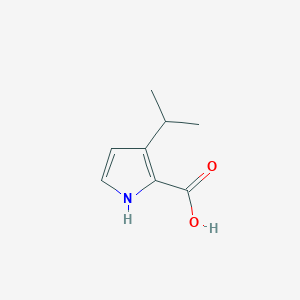
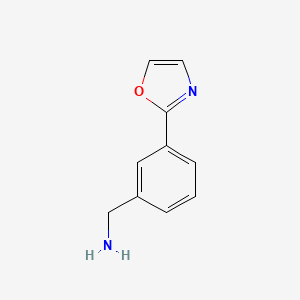

![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)

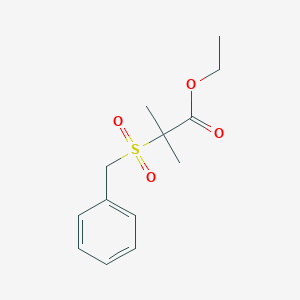

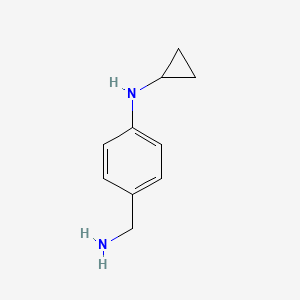
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
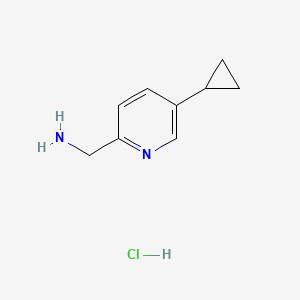
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)
